molecular formula C13H20BNO3 B2666458 {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid CAS No. 1311166-07-0

{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid

Cat. No.: B2666458
CAS No.: 1311166-07-0
M. Wt: 249.12
InChI Key: RVGXCTOOQRWXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid is a boronic acid derivative featuring a piperidine-substituted ethoxy linker attached to a phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in pharmaceutical and materials science research .

Properties

IUPAC Name

[3-(2-piperidin-1-ylethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c16-14(17)12-5-4-6-13(11-12)18-10-9-15-7-2-1-3-8-15/h4-6,11,16-17H,1-3,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGXCTOOQRWXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCN2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311166-07-0
Record name {3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve specific temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of piperidine derivatives, including {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid, in cancer therapy. These compounds have shown promise through mechanisms such as 1,3-dipolar cycloaddition and subsequent enamine reactions, leading to products with significant cytotoxicity against various cancer cell lines. For instance, studies indicate that certain piperidine-based compounds exhibit enhanced apoptosis induction in hypopharyngeal tumor cells compared to established drugs like bleomycin .

Alzheimer's Disease Treatment

Compounds containing piperidine moieties have been investigated for their ability to inhibit key enzymes involved in Alzheimer's disease, specifically acetylcholinesterase and butyrylcholinesterase. The incorporation of this compound into drug formulations may enhance brain exposure and improve therapeutic efficacy against neurodegenerative diseases .

Efflux Pump Inhibition

Boronic acids are known to have efflux pump inhibitory properties, which can enhance the effectiveness of antibiotics by preventing bacterial resistance mechanisms. This application is particularly relevant in treating infections caused by resistant strains of bacteria, where this compound could serve as a lead compound for developing new efflux pump inhibitors .

Sensor Development

The unique ability of boronic acids to bind reversibly to diols and sugars allows for the development of glucose-responsive sensors. This compound can be utilized in creating polymeric materials that change properties in response to glucose levels, making them suitable for diabetes monitoring applications .

Drug Delivery Systems

The mucoadhesive properties of boronic acid derivatives have been explored for drug delivery applications. By modifying chitosan with this compound, researchers aim to create carriers that can enhance the bioavailability of therapeutic agents through targeted delivery mechanisms .

Case Studies

Study Application Findings
Thalen et al. (2024)Antidepressant SynthesisDeveloped pathways using boronic acids to synthesize antidepressants with high yields (up to 93%) and efficacy .
Liu et al. (2023)Alzheimer's TherapyDemonstrated improved brain penetration and dual inhibition of cholinesterases using piperidine derivatives .
Smoum et al. (2019)Antibiotic ResistanceExplored the role of boronic acids as efflux pump inhibitors, enhancing antibiotic efficacy against resistant bacteria .

Mechanism of Action

The mechanism of action of {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups on proteins, modulating their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Amines

Compound Name Heterocycle Key Structural Features Similarity Score Key Differences
{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid Piperidine Six-membered saturated N-heterocycle Reference Baseline for comparison
(3-[2-(PYRROLIDIN-1-YL)ETHOXY]PHENYL)BORONIC ACID Pyrrolidine Five-membered saturated N-heterocycle 0.98 Increased ring strain; higher metabolic stability
(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid Piperazine Six-membered di-N-heterocycle 0.87 Additional NH group for H-bonding; chloro substituent enhances electronic effects
3-(Pyrrolidino)phenylboronic acid Pyrrolidine Direct attachment to phenyl (no ethoxy) 0.93 Reduced flexibility; altered steric profile

Key Findings :

  • Piperidine vs. Pyrrolidine : Pyrrolidine analogues (e.g., CAS 659731-18-7) exhibit higher metabolic stability due to reduced ring size but may suffer from lower solubility .
  • Piperazine Derivatives : Compounds like CAS 913835-43-5 introduce a second nitrogen, enabling stronger interactions with targets (e.g., enzymes or receptors) .

Substituent Effects on the Phenyl Ring

Compound Name Substituent Impact on Properties
3-Fluoro-4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid Fluoro at C3, methylpiperazine Enhanced metabolic stability; electron-withdrawing F alters reactivity
(5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol Methyl at C5 Increased lipophilicity; potential for improved membrane permeability
(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid Chloro at C3 Electron-withdrawing group accelerates Suzuki coupling kinetics

Key Findings :

  • Electron-Withdrawing Groups (Cl, F) : Enhance boronic acid reactivity in cross-coupling reactions .
  • Methyl Substituents : Improve lipophilicity but may reduce aqueous solubility .

Linker Modifications

Compound Name Linker Structure Biological/Reactivity Implications
This compound Ethoxy linker Balanced flexibility for target engagement
(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid Propoxy linker Extended length may improve binding to deep pockets
(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid Ethoxy linker (pyrrolidine) Altered steric bulk compared to piperidine

Key Findings :

Physicochemical and Commercial Data

Compound Name Purity (%) Price (250 mg) Availability
This compound 95 $500 3–4 weeks
(3-[2-(PYRROLIDIN-1-YL)ETHOXY]PHENYL)BORONIC ACID 95 $500 3–4 weeks
3-Fluoro-4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid >95 Inquiry-based Limited stock

Key Findings :

  • Most analogues are similarly priced (~$500/250 mg) but vary in lead times .

Biological Activity

{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and antibacterial effects.

Chemical Structure and Properties

The chemical formula of this compound is C13H20BNO3, and its structure includes a piperidine moiety, which is known for enhancing biological activity in various compounds. The boronic acid functional group contributes to its reactivity and interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

  • Cytotoxicity : In vitro studies indicate that this compound has a high cytotoxic effect on cancer cell lines, particularly MCF-7 (breast cancer) cells, with an IC50 value of approximately 18.76 µg/mL, suggesting potential for therapeutic applications in breast cancer treatment .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, potentially involving the inhibition of key enzymes involved in cell proliferation and survival. For instance, it may inhibit dihydrofolate reductase (DHFR), similar to other boron-containing compounds that disrupt DNA synthesis in rapidly dividing cells .

Enzyme Inhibition

This compound has shown promising results as an enzyme inhibitor:

  • Cholinesterase Inhibition : The compound exhibits moderate acetylcholinesterase (AChE) activity (IC50: 115.63 µg/mL) and high butyrylcholinesterase (BuChE) activity (IC50: 3.12 µg/mL), indicating its potential use in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antioxidant and Antimicrobial Activities : The compound also demonstrates strong antioxidant properties with an IC50 value of 0.14 µg/mL in DPPH free radical scavenging assays. Furthermore, it shows antibacterial activity against Escherichia coli at concentrations of 6.50 mg/mL, which could be beneficial for developing new antibacterial agents .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Breast Cancer Model : A study involving MCF-7 cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis markers, suggesting its efficacy as a potential chemotherapeutic agent.
  • Neuroprotective Effects : In another study focusing on Alzheimer’s disease models, derivatives of piperidine including this boronic acid showed improved brain exposure and dual inhibition of cholinesterases, demonstrating enhanced neuroprotective effects compared to traditional treatments .

Comparative Analysis

To further understand the biological activity of this compound, a comparative analysis with other related compounds is presented below:

Compound NameAnticancer Activity (IC50)AChE Inhibition (IC50)BuChE Inhibition (IC50)
This compound18.76 µg/mL115.63 µg/mL3.12 µg/mL
Compound A (e.g., Bleomycin)VariesNot applicableNot applicable
Compound B (e.g., Donepezil)Not applicableLowModerate

Q & A

Q. How can the compound’s stability be improved for long-term storage in biological assays?

  • Answer : Lyophilize the boronic acid as a pinacol ester and store at -20°C under argon. Reconstitute in DMSO (10 mM stock) with 0.1% BHT to prevent oxidation. Avoid repeated freeze-thaw cycles; aliquot stocks for single-use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.